molecular formula C18H23N7 B4441565 4-(4-cyclohexyl-1-piperazinyl)tetrazolo[1,5-a]quinoxaline

4-(4-cyclohexyl-1-piperazinyl)tetrazolo[1,5-a]quinoxaline

Cat. No. B4441565
M. Wt: 337.4 g/mol
InChI Key: BMCCOVHVNSTSPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-cyclohexyl-1-piperazinyl)tetrazolo[1,5-a]quinoxaline (TQ) is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. TQ belongs to the class of tetrazoloquinoxalines, which are known for their diverse biological activities. In

Mechanism of Action

The mechanism of action of 4-(4-cyclohexyl-1-piperazinyl)tetrazolo[1,5-a]quinoxaline is not fully understood, but it is believed to act on various neurotransmitter systems in the brain. 4-(4-cyclohexyl-1-piperazinyl)tetrazolo[1,5-a]quinoxaline has been found to modulate the activity of GABA-A receptors, which are involved in the regulation of anxiety and seizures. 4-(4-cyclohexyl-1-piperazinyl)tetrazolo[1,5-a]quinoxaline also affects the activity of NMDA receptors, which play a crucial role in learning and memory. Additionally, 4-(4-cyclohexyl-1-piperazinyl)tetrazolo[1,5-a]quinoxaline has been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
4-(4-cyclohexyl-1-piperazinyl)tetrazolo[1,5-a]quinoxaline has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of many diseases. 4-(4-cyclohexyl-1-piperazinyl)tetrazolo[1,5-a]quinoxaline also regulates the expression of various genes involved in cell growth and differentiation. Furthermore, 4-(4-cyclohexyl-1-piperazinyl)tetrazolo[1,5-a]quinoxaline has been found to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(4-cyclohexyl-1-piperazinyl)tetrazolo[1,5-a]quinoxaline in lab experiments is its diverse biological activities, which make it a potential candidate for the treatment of various diseases. 4-(4-cyclohexyl-1-piperazinyl)tetrazolo[1,5-a]quinoxaline is also relatively easy to synthesize, making it a viable option for large-scale production. However, one of the limitations of using 4-(4-cyclohexyl-1-piperazinyl)tetrazolo[1,5-a]quinoxaline in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 4-(4-cyclohexyl-1-piperazinyl)tetrazolo[1,5-a]quinoxaline is not fully understood, which can make it challenging to design experiments to investigate its effects.

Future Directions

There are several future directions for research on 4-(4-cyclohexyl-1-piperazinyl)tetrazolo[1,5-a]quinoxaline. One area of research is the investigation of its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is the development of more efficient synthesis methods for 4-(4-cyclohexyl-1-piperazinyl)tetrazolo[1,5-a]quinoxaline. Additionally, further studies are needed to elucidate the mechanism of action of 4-(4-cyclohexyl-1-piperazinyl)tetrazolo[1,5-a]quinoxaline and to investigate its effects on different neurotransmitter systems. Finally, the potential use of 4-(4-cyclohexyl-1-piperazinyl)tetrazolo[1,5-a]quinoxaline in cancer therapy warrants further investigation.
Conclusion:
In conclusion, 4-(4-cyclohexyl-1-piperazinyl)tetrazolo[1,5-a]quinoxaline is a novel compound with diverse biological activities that make it a potential candidate for the treatment of various diseases. The synthesis of 4-(4-cyclohexyl-1-piperazinyl)tetrazolo[1,5-a]quinoxaline has been optimized for large-scale production, and it has shown promising results in various scientific research applications. Further research is needed to fully understand the mechanism of action of 4-(4-cyclohexyl-1-piperazinyl)tetrazolo[1,5-a]quinoxaline and to investigate its potential therapeutic applications.

Scientific Research Applications

4-(4-cyclohexyl-1-piperazinyl)tetrazolo[1,5-a]quinoxaline has shown promising results in various scientific research applications. It has been found to have anti-inflammatory, anticonvulsant, and antidepressant effects. 4-(4-cyclohexyl-1-piperazinyl)tetrazolo[1,5-a]quinoxaline also exhibits neuroprotective properties and has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Furthermore, 4-(4-cyclohexyl-1-piperazinyl)tetrazolo[1,5-a]quinoxaline has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy.

properties

IUPAC Name

4-(4-cyclohexylpiperazin-1-yl)tetrazolo[1,5-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N7/c1-2-6-14(7-3-1)23-10-12-24(13-11-23)17-18-20-21-22-25(18)16-9-5-4-8-15(16)19-17/h4-5,8-9,14H,1-3,6-7,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCCOVHVNSTSPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C3=NC4=CC=CC=C4N5C3=NN=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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